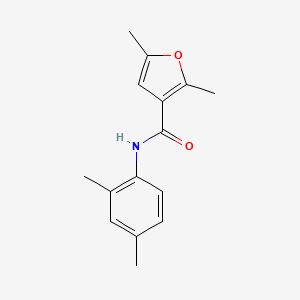![molecular formula C22H25N3O3S B2980738 3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252818-05-5](/img/no-structure.png)
3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- Thieno[2,3-d]pyrimidine derivatives have been synthesized through various methods, demonstrating their versatility in chemical reactions. One study explored the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as potent GnRH receptor antagonists, highlighting the significance of specific substituents for receptor binding activity (Guo et al., 2003).
- Another study detailed the discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety, showcasing its high potency and oral bioavailability as a non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor (Sasaki et al., 2003).
Chemical Structure Analysis
- Studies have also focused on the chemical structure analysis of related compounds, such as the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, providing insights into the molecular configurations and interactions that could influence the chemical and physical properties of similar thieno[3,2-d]pyrimidine derivatives (Rajnikant et al., 2010).
Potential Applications
- While the studies available do not directly address the applications of 3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, the exploration of related compounds suggests potential areas of interest. For example, the synthesis and anticancer activity of N-substituted indole derivatives highlight the ongoing interest in developing heterocyclic compounds as therapeutic agents (Kumar & Sharma, 2022).
properties
CAS RN |
1252818-05-5 |
|---|---|
Product Name |
3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C22H25N3O3S |
Molecular Weight |
411.52 |
IUPAC Name |
3-[(3,4-dimethylphenyl)methyl]-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H25N3O3S/c1-15-6-7-17(12-16(15)2)13-25-21(27)20-18(8-11-29-20)24(22(25)28)14-19(26)23-9-4-3-5-10-23/h6-8,11-12H,3-5,9-10,13-14H2,1-2H3 |
InChI Key |
VWOAQBASAFGZKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCCCC4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate](/img/structure/B2980655.png)

![6-(3,3-Dimethyl-2-oxobutyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2980658.png)
![3-[2-(4-Tert-butylphenyl)sulfonylacetyl]-8-methoxychromen-2-one](/img/structure/B2980659.png)
![1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980660.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2980662.png)
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-methylbenzamide](/img/structure/B2980664.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2980665.png)
![2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2980666.png)

![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2980670.png)
![2-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2980672.png)
![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2980674.png)
